8-Fluoro-8-demethylriboflavin

Description

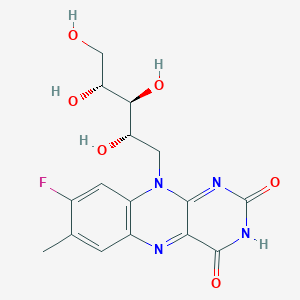

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTAVTXUUOPWJL-LOWVWBTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168647 | |

| Record name | 8-Fluoro-8-demethylriboflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-79-8 | |

| Record name | 8-Fluoro-8-demethylriboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluoro-8-demethylriboflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for 8-Fluoro-8-demethylriboflavin Synthesis

The synthesis of this compound is a multi-step process that relies on the controlled modification of the flavin core. The methodologies are designed to precisely install the fluorine atom onto the benzenoid portion of the isoalloxazine ring.

Precursor-Based Synthetic Approaches

The primary route to this compound involves a precursor-based strategy, beginning with the synthesis of 8-amino-8-demethylriboflavin (B1213258). nih.gov This key intermediate serves as a versatile platform for introducing various functional groups at the 8-position. The general synthetic pathway can be outlined as follows:

Formation of a Substituted Aniline: The synthesis often starts with a suitably substituted aromatic precursor, such as a nitrotoluene derivative. This precursor is modified to introduce a ribityl side chain. For instance, a common approach involves the reaction of an aminotoluene derivative with D-ribose, followed by catalytic reduction to form an N-ribitylated aniline. uni-freiburg.deaip.org

Condensation to Form the Flavin Ring: The resulting N-ribityl-aniline intermediate is then condensed with a pyrimidine (B1678525) derivative, typically violuric acid or alloxan, in what is known as the "alloxan condensation" approach. uni-freiburg.de This cyclization reaction forms the characteristic tricyclic isoalloxazine ring system of the flavin. To generate the 8-amino precursor, the synthesis would start from an appropriate diamino-toluene derivative. uni-freiburg.de

Conversion of the Amino Group to a Fluoro Group: With 8-amino-8-demethylriboflavin as the established precursor, the crucial step is the conversion of the C8-amino group to a fluoro group. This transformation is typically achieved via a diazotization reaction followed by fluorination, a process modeled after the Balz-Schiemann reaction. researchgate.netnuph.edu.ua In this reaction, the aromatic amine is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt. The subsequent thermal or photochemical decomposition of this diazonium tetrafluoroborate (B81430) intermediate results in the substitution of the diazonium group with fluorine, yielding the final this compound product. researchgate.netnuph.edu.ua

This precursor-based method allows for the specific and targeted placement of the fluorine atom, leveraging the well-established chemistry of aromatic amines.

Comparative Analysis of Halogenated Analog Synthesis (e.g., 8-chloro-8-demethylriboflavin)

The synthesis of other halogenated riboflavin (B1680620) analogs, such as 8-chloro-8-demethylriboflavin, often proceeds from the same 8-amino-8-demethylriboflavin precursor, highlighting the versatility of this intermediate. The key difference lies in the specific diazotization-substitution reaction employed.

A comparative analysis of the synthesis of 8-fluoro versus 8-chloro analogs reveals distinct methodological requirements.

| Feature | This compound Synthesis | 8-Chloro-8-demethylriboflavin Synthesis |

| Key Reaction | Balz-Schiemann type reaction | Sandmeyer type reaction |

| Reagents | 1. Nitrous acid (e.g., NaNO₂, HBF₄) to form diazonium tetrafluoroborate. 2. Thermal decomposition. researchgate.netnuph.edu.ua | 1. Nitrous acid (e.g., NaNO₂, HCl) to form diazonium chloride. 2. Copper(I) chloride (CuCl). |

| Precursor | 8-amino-8-demethylriboflavin | 8-amino-8-demethylriboflavin |

| Mechanism | Involves the formation and subsequent decomposition of an aryl diazonium tetrafluoroborate salt. | Involves the formation of an aryl diazonium salt followed by a single-electron transfer mechanism catalyzed by a copper(I) salt. |

While both syntheses start from a common amino precursor, the choice of reagents for the substitution of the diazonium group is critical. The Balz-Schiemann reaction is specific for fluorination, whereas the Sandmeyer reaction is effective for introducing chlorine, bromine, or cyano groups. This divergence allows for the creation of a panel of 8-halogenated flavins from a single, unified synthetic pathway, enabling systematic studies of the effect of different halogen substituents on flavin properties.

Functional Group Reactivity and Derivatization Pathways

The fluorine atom at the 8-position profoundly influences the electronic character of the isoalloxazine ring, affecting its reactivity in redox processes and substitution reactions.

Oxidation and Reduction Mechanisms

Like all flavins, this compound is a redox-active molecule. researchgate.net The isoalloxazine ring system can accept electrons in two sequential one-electron steps, cycling between the oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone) states.

The strongly electron-withdrawing nature of the fluorine substituent at the C8 position significantly impacts the redox potential of the flavin. It makes the isoalloxazine ring more electron-deficient, thereby increasing its reduction potential (making it easier to reduce) compared to the parent riboflavin molecule. This effect has been quantified in related analogs; for example, an 8-cyano-riboflavin, synthesized from the 8-amino precursor, exhibits a redox potential approximately 160 mV more positive than that of riboflavin. researchgate.net A similar positive shift is expected for this compound due to fluorine's high electronegativity.

A unique reaction pathway for the reduced form of 8-halogenated flavins has been described. Upon irradiation with light, the reduced (hydroquinone) form of 7- or 8-halogenated flavins can undergo photodehalogenation. nih.gov In this novel photoreaction, the halogen substituent is eliminated and replaced by a proton from the solvent. nih.gov This highlights a specific reactivity pathway linked directly to the reduced state of the halogenated flavin.

Substitution Reactions and Analog Formation

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution, with the fluorine atom acting as a leaving group. This reactivity is a key feature of this compound and is central to its use as an active-site-directed reagent for modifying flavoproteins. researchgate.net

The compound reacts under relatively mild conditions with various nucleophilic functional groups found in amino acid side chains. researchgate.net

Table of Reactivity with Nucleophiles

| Nucleophile Source | Nucleophilic Group | Product Type |

|---|---|---|

| N-acetylcysteine | Thiol (-SH) | 8-S-cysteinyl-8-demethylriboflavin analog |

| N-acetyltyrosine | Phenolic hydroxyl (-OH) | 8-O-tyrosinyl-8-demethylriboflavin analog |

| α-N-acetyllysine | Epsilon-amino (ε-NH₂) | 8-N-lysinyl-8-demethylriboflavin analog |

Source: researchgate.net

This reactivity is markedly higher than that of its chlorinated counterpart. Studies have shown that the pseudo-first-order rate constant for the reaction of this compound with N-acetylcysteine is 23 times greater than that of 8-chloro-8-demethylriboflavin. Furthermore, while the fluoro-flavin reacts with a range of nucleophiles, the chloro-flavin was observed to react only with the highly nucleophilic cysteine derivative under the same conditions. researchgate.net This enhanced reactivity makes this compound a more potent tool for forming covalent linkages with proteins through nucleophilic substitution pathways.

Biochemical Pathways and Enzymatic Roles

Role as a Biosynthetic Intermediate in Flavin Metabolism

While 8-fluoro-8-demethylriboflavin is a synthetic compound, its structural similarity to naturally occurring flavins provides a framework for understanding flavin metabolism. A key related pathway is the biosynthesis of roseoflavin (B1679541), an antibiotic produced by Streptomyces davawensis. nih.govnih.gov This pathway originates from riboflavin (B1680620) and proceeds through the intermediate 8-amino-8-demethylriboflavin (B1213258) (AF). nih.govnih.gov

Intermediacy in Roseoflavin Biosynthesis

The biosynthesis of roseoflavin involves the enzymatic modification of a riboflavin precursor. nih.gov It has been postulated that this process involves the formation of 8-amino-8-demethyl-d-riboflavin (AF) and 8-methylamino-8-demethyl-d-riboflavin (MAF) as intermediates. nih.govnih.gov The addition of these intermediates to cultures of S. davawensis has been shown to increase the production of roseoflavin. nih.gov

Enzymatic Steps and Catalytic Mechanisms (e.g., EC 2.6.1.114, N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA))

The terminal steps in the biosynthesis of roseoflavin are catalyzed by the enzyme N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA), which has the EC number 2.1.1.343. nih.govuniprot.org This enzyme facilitates the S-adenosyl methionine (SAM)-dependent conversion of AF to MAF and subsequently to roseoflavin. nih.govuniprot.org The gene encoding RosA has been identified and the enzyme has been biochemically characterized, showing an apparent Km for AF of 57.7 ± 9.2 μM and a kcat of 0.37 ± 0.02 s-1. nih.gov

Another key enzyme in this pathway is 8-demethyl-8-aminoriboflavin-5'-phosphate synthase (RosB), with the EC number 2.6.1.114. qmul.ac.ukexpasy.orgresearchgate.net This enzyme, found in Streptomyces davawensis, catalyzes the replacement of the methyl group at the C8 position of FMN with an amino group, a critical step in the formation of the roseoflavin precursor. expasy.orgresearchgate.net

Interaction with Flavoproteins and Other Biological Macromolecules

The fluorine atom in this compound makes it a valuable 19F NMR probe for studying flavin-protein interactions. dntb.gov.uanih.govnih.gov Studies using this analogue with egg white riboflavin binding protein have provided insights into the environment of the flavin binding site. nih.gov

Mechanism of Active-Site Directed Modification of Flavoproteins

This compound has been identified as a potential active-site-directed reagent for flavoproteins. oup.comresearchgate.net Its reactivity stems from the electron-withdrawing nature of the fluorine atom, which makes the C8 position of the isoalloxazine ring susceptible to nucleophilic attack. oup.com

Reactivity with Nucleophilic Amino Acid Residues (e.g., Cysteine, Tyrosine, Lysine (B10760008), Glycine)

Under relatively mild conditions, this compound has been shown to react with the nucleophilic side chains of several amino acids. oup.comresearchgate.net These include the sulfhydryl group of N-acetylcysteine, the hydroxyl group of N-acetyltyrosine, and the amino groups of α-N-acetyllysine and glycine. oup.comresearchgate.net This reactivity allows for the specific modification of amino acid residues within the active sites of flavoproteins, providing a method to identify and characterize these critical residues. oup.com

Quantitative Kinetic Analysis of Reaction Rates with Biological Nucleophiles

The reactivity of this compound is significantly higher than that of its chloro-analogue, 8-chloro-8-demethylriboflavin. oup.com In a comparative study, the pseudo-first-order rate constant for the reaction of the fluoro-flavin with an N-acetylcysteine derivative at 23°C was found to be 23 times greater than that of the chloro-flavin. oup.com This enhanced reactivity has also been supported by 13C and 19F NMR spectroscopic studies. oup.com

| Compound | Reactivity with Nucleophiles | Relative Reaction Rate |

| This compound | Reacts with N-acetylcysteine, N-acetyltyrosine, α-N-acetyllysine, and glycine. oup.comresearchgate.net | 23-fold higher than 8-chloro-8-demethylriboflavin with N-acetylcysteine derivative. oup.com |

| 8-Chloro-8-demethylriboflavin | Reacts with N-acetylcysteine derivative. oup.com | Lower reactivity compared to the fluoro-analogue. oup.com |

Competitive Binding with Natural Flavin Cofactors (FMN/FAD) within Flavoproteins

This compound serves as a valuable tool for investigating the intricacies of flavoprotein-cofactor interactions due to its structural similarity to native riboflavin. As an analogue, it can compete with the natural flavin cofactors, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), for binding to the active sites of apoflavoproteins (flavoproteins lacking their cofactor). uni-freiburg.de This competitive binding is a critical feature that allows researchers to probe the binding dynamics and the environment of the flavin-binding site.

The utility of this compound as a competitive binder is significantly enhanced by the presence of the fluorine-19 isotope (¹⁹F), which is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. By reconstituting flavoproteins with this fluorinated analogue, scientists can use ¹⁹F NMR to monitor the binding process and characterize the cofactor's environment within the protein. springernature.comnih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about its interactions with the protein. nih.gov For instance, studies on flavoproteins such as flavodoxin, D-amino acid oxidase, and Old Yellow Enzyme reconstituted with 8-fluoroflavin derivatives have demonstrated distinct ¹⁹F NMR signals for the free versus the protein-bound flavin, confirming the binding event. nih.gov

The binding affinity of this compound and its phosphorylated derivatives can vary among different flavoproteins. This competition with FMN and FAD is fundamental to its role as an investigative probe and its influence on enzyme function.

Influence on Enzyme Activity and Metabolic Pathways

The incorporation of this compound or its phosphorylated forms into flavoenzymes in place of their natural cofactors can significantly influence their catalytic activity. Because the electronic properties of the isoalloxazine ring are crucial for the redox reactions catalyzed by flavoenzymes, the presence of the electron-withdrawing fluorine atom at the C8 position directly impacts the cofactor's redox potential. This alteration can either inhibit or, in some cases, modify the enzyme's catalytic cycle.

Research has shown that this compound can act as a potential active-site-directed reagent for flavoproteins. jst.go.jpresearchgate.net Its modified reactivity can lead to interactions with nucleophilic amino acid residues within the enzyme's active site. This can result in the modification of enzyme function, providing insights into the identity of residues crucial for catalysis.

The influence on enzyme activity extends to the broader metabolic pathways in which these enzymes participate. Since flavoproteins are involved in a vast array of metabolic processes, including cellular respiration, fatty acid metabolism, and amino acid oxidation, the disruption of their function by a competitive analogue can have cascading effects. By studying these effects, researchers can elucidate the roles of specific flavoenzymes within complex metabolic networks.

The table below summarizes ¹⁹F NMR chemical shift changes observed upon binding of 8-fluoro-FMN to Old Yellow Enzyme and the subsequent binding of various ligands, illustrating the analogue's utility in reporting on active site events that correlate with enzyme activity.

| Enzyme State | Ligand | ¹⁹F NMR Chemical Shift Change (ppm) | Implication |

| 8-fluoro-FMN Old Yellow Enzyme | p-Chlorophenolate | Upfield shift of ~1 ppm | Ligand binding alters the electronic environment of the flavin. |

| 8-fluoro-FMN Old Yellow Enzyme | Phenolate | Upfield shift of ~2.5 ppm | Increased electron-donating capacity of the ligand causes a larger shift. |

| 8-fluoro-FMN Old Yellow Enzyme | p-Cresolate | Upfield shift of ~5 ppm | Stronger charge-transfer interaction influences the flavin's electron density. |

| Data derived from studies on Old Yellow Enzyme complexed with para-substituted phenolates, which are known to form charge-transfer complexes and influence enzyme activity. nih.gov |

Formation and Function of Phosphorylated Derivatives (e.g., this compound 5′-phosphate) as Coenzyme Analogs

For this compound to function as a true analogue of the natural coenzymes FMN and FAD, it must be phosphorylated. The primary phosphorylated derivative is this compound 5′-phosphate, also known as 8-fluoro-FMN. dntb.gov.uautexas.eduoup.com This conversion is analogous to the enzymatic phosphorylation of riboflavin to FMN by riboflavin kinase. Once formed, 8-fluoro-FMN can be further converted to 8-fluoro-FAD by FAD synthetase.

These phosphorylated derivatives serve as functional coenzyme analogues that can be incorporated into apoflavoproteins to yield reconstituted, active holoenzymes. uni-freiburg.de The resulting "fluoro-flavoproteins" are powerful tools for mechanistic studies. nih.gov

The function of 8-fluoro-FMN as a coenzyme analogue has been demonstrated in numerous flavoproteins. For example, studies using Old Yellow Enzyme and flavodoxin have successfully utilized reconstituted enzymes containing 8-fluoro-FMN. nih.govoup.com In these reconstituted proteins, the fluorinated flavin participates in the enzyme's catalytic cycle, although often with altered kinetics or redox properties compared to the native enzyme.

The primary utility of these coenzyme analogues lies in biophysical studies, particularly ¹⁹F NMR. springernature.comnih.gov The ¹⁹F nucleus provides a direct spectroscopic window into the active site. Upon reduction of the flavin or binding of a substrate or inhibitor to the enzyme, the electronic environment of the 8-fluoro-FMN is altered, which is reflected in a change in the ¹⁹F NMR chemical shift. nih.gov For example, the reduction of free 8-fluoroflavins results in an upfield shift of about 27 ppm, and similar shifts are seen for most 8-fluoro flavoproteins. A notable exception was 8-fluoro-FMN flavodoxin, which experienced a much larger upfield shift of 37.6 ppm upon reduction, indicating an unusually high electron density in the benzene (B151609) portion of the ring in the reduced state. nih.gov These observations provide invaluable, detailed information about the electronic structure and chemical environment of the flavin cofactor during catalysis.

The table below presents a comparison of ¹⁹F NMR chemical shifts for oxidized and reduced 8-fluoroflavins, both free and bound within flavodoxin, highlighting the analogue's role in reporting on the protein's influence on the cofactor's electronic state.

| Flavin Analogue | State | Chemical Shift relative to trifluoroacetate (B77799) (ppm) | Reduction-Induced Shift (ppm) |

| Free 8-fluoro-FMN | Oxidized | -30.0 | -27.0 |

| Free 8-fluoro-FMN | Reduced | -57.0 | |

| 8-fluoro-FMN in Flavodoxin | Oxidized | -28.9 | -37.6 |

| 8-fluoro-FMN in Flavodoxin | Reduced | -66.5 | |

| Data compiled from ¹⁹F NMR studies on 8-fluoroflavins and 8-fluoro flavoproteins. nih.gov |

Spectroscopic and Biophysical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of molecules. The incorporation of a fluorine atom in 8-fluoro-8-demethylriboflavin provides a sensitive probe for ¹⁹F NMR studies, while alterations to the isoalloxazine ring can be investigated using ¹³C NMR. springernature.com

¹⁹F NMR as a Probe for Flavin-Protein Interactions and Binding Dynamics

The fluorine atom in this compound acts as a highly sensitive reporter for its local environment, making ¹⁹F NMR an exceptional tool for studying flavin-protein interactions. nih.gov The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in the surrounding electronic environment, providing detailed insights into binding events and conformational changes within flavoproteins. nih.govnih.gov

Studies involving the binding of this compound to various proteins, such as egg white riboflavin (B1680620) binding protein, have demonstrated significant changes in the ¹⁹F NMR spectrum upon complexation. nih.govnih.gov For instance, the ¹⁹F chemical shift of the fluoroflavin bound to a protein is typically found at a higher magnetic field compared to the free form in neutral to acidic pH ranges. nih.gov This upfield shift is indicative of changes in the environment at the 8-position of the isoalloxazine ring upon binding. nih.gov

Furthermore, the pH dependence of the ¹⁹F chemical shift can reveal information about the protonation state of the flavin and nearby amino acid residues. nih.gov For example, a shift in the pKa associated with the N(3)-H group to a more alkaline value upon protein binding has been observed, highlighting alterations in the flavin's microenvironment. nih.gov

The binding of ligands to 8-fluoro-reconstituted flavoproteins also induces notable changes in the ¹⁹F NMR signal. nih.gov These shifts can be either upfield or downfield, depending on the specific protein and ligand, and provide valuable data on the nature of the interaction. nih.gov For example, in studies with Old Yellow Enzyme reconstituted with 8-fluoro-FMN, the binding of para-substituted phenolates resulted in an upfield shift of the ¹⁹F resonance, with the magnitude of the shift correlating with the electron-donating capacity of the phenolate. nih.gov This demonstrates the ability of ¹⁹F NMR to probe electronic effects within the enzyme's active site.

The table below summarizes the observed ¹⁹F NMR chemical shift changes for 8-fluoroflavins upon reduction and ligand binding in various flavoproteins.

| Flavoprotein System | Condition | ¹⁹F Chemical Shift Change (ppm) | Interpretation |

| Free 8-fluoroflavins | Reduction | ~27 (upfield) | Increased electron density on the flavin ring. |

| Most 8-fluoro flavoproteins | Reduction | ~27 (upfield) | Similar to free flavin, indicating a typical electronic environment. |

| 8-fluoro-FMN flavodoxin | Reduction | 37.6 (upfield) | Unusually high electron density in the benzene (B151609) ring of the flavin. nih.gov |

| 8-fluoro-FAD anthranilate hydroxylase + anthranilate | Ligand Binding | Downfield shift and splitting into two peaks | Significant conformational and electronic changes upon ligand binding. nih.gov |

| 8-fluoro-FMN Old Yellow Enzyme + p-substituted phenolates | Ligand Binding | <1 to 5 (upfield) | Charge-transfer interactions, with the shift magnitude dependent on the ligand's electron-donating ability. nih.gov |

This table is based on data from Macheroux et al. (1990). nih.gov

¹³C NMR Investigations of Reactivity and Electronic Structure

¹³C NMR spectroscopy provides complementary information to ¹⁹F NMR, offering insights into the electronic structure and reactivity of the entire flavin carbon skeleton. acs.org The chemical shifts of the carbon atoms in the isoalloxazine ring are sensitive to substitutions and changes in the electronic distribution. rsc.orgrsc.org

In this compound, the replacement of the C8-methyl group with a highly electronegative fluorine atom significantly alters the electronic properties of the benzene subnucleus of the flavin. This substitution influences the ¹³C chemical shifts of the neighboring carbon atoms, particularly C-8, C-7, and C-9. scielo.br These changes can be analyzed to understand the electronic effects of the fluorine substituent on the flavin's reactivity. mdpi.com

While specific ¹³C NMR data for this compound is not extensively detailed in the provided search results, the principles of ¹³C NMR applied to other flavin analogs can be extrapolated. For instance, analysis of ¹³C chemical shifts in various flavin derivatives has been instrumental in describing the electronic structure of both oxidized and reduced flavins. springernature.com These studies, often in conjunction with ¹⁵N NMR, have revealed that the structure of oxidized flavin can deviate from planarity depending on the substituents, while reduced flavins can adopt several conformations from nearly planar to significantly bent. springernature.com

The reactivity of this compound with nucleophiles, which is higher than its 8-chloro counterpart, can be rationalized by the electronic perturbations induced by the fluorine atom, which can be monitored by changes in the ¹³C NMR spectrum of the flavin and the interacting species. researchgate.net

Photo-CIDNP Studies of Flavin Semiquinone Radicals and Hyperfine Couplings in Aqueous Environments

Photochemically Induced Dynamic Nuclear Polarization (photo-CIDNP) is a powerful NMR technique used to study short-lived radical species, such as flavin semiquinones, which are key intermediates in many flavoenzyme-catalyzed reactions. nih.gov By exploiting nuclear hyperpolarization generated through a photochemical reaction, photo-CIDNP dramatically enhances the NMR signals of the radical species, allowing for their characterization in an aqueous environment. nih.govaip.org

Studies on flavin mononucleotide (FMN) and its demethylated analogs, including 8-demethyl-FMN, have utilized photo-CIDNP to determine the relative hyperfine couplings for the ¹H nuclei of the flavin radical. nih.govaip.org These hyperfine couplings provide a detailed map of the electron spin density distribution within the radical, offering crucial insights into its electronic structure. researchgate.net

The experimental data from photo-CIDNP experiments on 8-demethyl-FMN radicals, both in their neutral and anionic forms, can be compared with quantum chemical calculations to provide a comprehensive understanding of the influence of the substitution at the 8-position on the electronic structure of the radical. aip.org This knowledge is vital for understanding the mechanism of intramolecular radical-pair formation in flavoproteins. researchgate.net While direct photo-CIDNP studies on this compound were not found in the search results, the use of fluorine-containing flavin derivatives as probes in such experiments is a recognized application. researchgate.net The large hyperfine couplings of ¹⁹F nuclei make them excellent reporters in photo-CIDNP studies. researchgate.net

The table below shows a conceptual representation of the type of data obtained from photo-CIDNP experiments on flavin radicals, based on studies of FMN and its analogs.

| Flavin Radical Species | Experimental Technique | Key Findings |

| FMN and demethylated analogs (neutral and anionic radicals) | ¹H Photo-CIDNP | Determination of relative hyperfine couplings for ¹H nuclei, revealing the electronic structure of the radicals in an aqueous environment. nih.govaip.org |

| Fluorinated FMN derivatives | Transient ¹⁹F Photo-CIDNP | Potential to determine isotropic hyperfine coupling constants of ¹⁹F nuclei, providing insights into the intermediate radical species in a radical pair. researchgate.net |

Fluorescence Spectroscopy in Biochemical Investigations

The inherent fluorescence of flavins is a key property that is widely exploited in biochemical and biophysical studies. ontosight.ai The introduction of a fluorine atom at the 8-position of riboflavin modifies its fluorescence characteristics, making this compound a sensitive probe for a variety of applications. ontosight.ai

Monitoring Protein-Ligand Interactions and Enzyme Activities via Fluorescence Properties

The fluorescence of this compound is highly sensitive to its local environment, including polarity, hydrogen bonding, and interactions with quenching species. researchgate.netresearchgate.net This sensitivity makes it an excellent tool for monitoring protein-ligand interactions and enzyme activity. ontosight.ainih.govnih.gov

When this compound binds to a protein, its fluorescence properties, such as quantum yield and emission maximum, can change significantly. jelsciences.com These changes can be used to determine binding affinities and to study the kinetics of protein-ligand association and dissociation. jelsciences.com The technique is valuable for screening potential ligands and for characterizing the binding sites of flavoproteins. mdpi.com

Furthermore, many enzymatic reactions involving flavoenzymes lead to a change in the oxidation state of the flavin cofactor, which is often accompanied by a change in fluorescence. researchgate.net For example, the oxidized form of the flavin is typically fluorescent, while the reduced form is not. This change in fluorescence can be used to monitor the progress of the enzymatic reaction in real-time, providing a continuous assay for enzyme activity.

Fluorescence Quenching Studies for Reaction Monitoring

Fluorescence quenching is the process by which the fluorescence intensity of a fluorophore is decreased by its interaction with another molecule, known as a quencher. scribd.com This phenomenon can be used to study a variety of biochemical processes, including reaction kinetics.

In the context of this compound, its fluorescence can be quenched by various molecules, including substrates, products, or inhibitors of flavoenzymes. By monitoring the change in fluorescence intensity over time, the rate of a reaction can be determined. For example, if a substrate quenches the fluorescence of the flavin cofactor upon binding, the rate of substrate binding can be measured. Similarly, if a fluorescent product is formed, the increase in fluorescence can be used to monitor the reaction progress.

Fluorescence quenching studies with this compound can also provide information about the accessibility of the flavin cofactor within the protein. scribd.com Quenchers that are small and can readily diffuse into the protein's active site will be more effective at quenching the flavin's fluorescence than larger quenchers that are excluded from the active site. This can provide insights into the structure and dynamics of the flavoprotein. scribd.com

Other Spectroscopic Techniques

The photophysical properties of flavins, including this compound, are fundamentally dictated by the electronic structure of the isoalloxazine ring system. Absorption and emission spectroscopy are crucial techniques for characterizing these properties and understanding their photo-dynamics. The typical flavin absorption spectrum features two prominent bands in the visible and near-UV regions: one around 450 nm, corresponding to the S₀ → S₁ electronic transition, and another at approximately 370 nm. aip.org

Modification at the C(8) position of the isoalloxazine ring significantly influences the spectroscopic properties. The removal of the methyl group at the 8-position in flavin mononucleotide (FMN) to form 8-demethyl-FMN does not cause a significant shift in the long-wavelength absorption band (S₀ → S₁ transition). aip.org However, it induces a pronounced hypsochromic (blue) shift of about 20 nm in the absorption band located in the 345–375 nm range. aip.org This indicates that the electronic transitions in this region are more sensitive to substitution at the C(8) position.

The introduction of different substituents at this position further modulates the photophysical behavior, including fluorescence and intersystem crossing rates. researchgate.net For instance, studies on various 8-substituted riboflavin derivatives show that the nature of the substituent governs the fluorescence quantum yield and triplet quantum yield. researchgate.net While specific data for this compound is not extensively detailed in the reviewed literature, the known effects of 8-position modifications on related analogs provide a strong basis for its characterization. For example, 8-aminoriboflavin, a related compound, exhibits a red-shifted first absorption band compared to riboflavin and has a fluorescence quantum yield that varies between 20% and 50% depending on the solvent. researchgate.net The photophysical properties of such analogs are critical for their use as probes in complex biological systems, such as light-oxygen-voltage (LOV) domains of photoreceptors. researchgate.netuni-freiburg.de

Table 1: UV-Vis Absorption Maxima for FMN and Demethylated Analogs

| Compound | λmax (S₀ → S₁) | λmax (Near-UV Band) |

| FMN | 446 nm aip.org | ~374 nm aip.org |

| 8-demethyl-FMN | 447 nm aip.org | ~354 nm aip.org |

| 7-demethyl-FMN | 433 nm aip.org | ~375 nm aip.org |

This table illustrates the effect of demethylation at the C7 and C8 positions on the primary absorption bands of the flavin chromophore. Data sourced from studies on demethylated FMN analogs. aip.org

Resonance Raman (RR) and UV-Vis spectroscopy are powerful techniques for probing the structure-function relationships of flavoenzymes. horiba.com By selectively exciting the flavin cofactor within its electronic absorption bands, RR spectroscopy enhances the vibrational modes of the chromophore, providing detailed insights into its molecular structure, hydrogen bonding interactions, and local environment within the protein active site. wikipedia.orgcapes.gov.br

The C(8) position of the flavin ring is a particularly sensitive reporter of the cofactor's environment. horiba.com Substitutions at this position, such as in this compound, create valuable probes for enzymatic studies. The vibrational spectra of 8-substituted flavin derivatives are markedly different from that of native riboflavin. nih.gov When these analogs are bound to an apoprotein, their RR spectra often undergo further distinct changes, which can be interpreted to understand specific protein-cofactor interactions. nih.gov

For example, studies with 8-mercaptoflavin bound to enzymes like old yellow enzyme and glucose oxidase revealed RR spectra that were significantly different from the flavin in solution, suggesting a quinonoid-like electronic structure for the protein-bound cofactor. nih.gov Similarly, UV-Vis spectroscopy can monitor changes in the flavin's electronic state upon binding to an enzyme or during catalysis. In enzymatic contexts, the technique can be used to differentiate between the oxidized, semiquinone, and reduced states of the flavin, each of which has a characteristic absorption spectrum. oup.comuni-konstanz.de The analysis of RR and UV-Vis spectra of an enzyme reconstituted with this compound can thus provide detailed information on how the protein environment modulates the flavin's electronic structure to facilitate catalysis. nih.gov

Table 2: Key Resonance Raman Bands for Flavin Semiquinones Bound to Riboflavin Binding Protein (RBP)

| Flavin Species | Vibrational Frequency (cm⁻¹) | Assignment/Note |

| Riboflavin-RBP (Neutral Semiquinone) | 1617 oup.com | Intense line, does not shift in D₂O. oup.com |

| 8-methoxy-riboflavin-RBP (Semiquinone) | 1623 oup.com | Does not shift in D₂O. oup.com |

| 8-methoxy-riboflavin-RBP (Semiquinone) | 1615 oup.com | Shifts to 1604 cm⁻¹ in D₂O, indicating sensitivity to H/D exchange. oup.com |

This table highlights how Resonance Raman spectroscopy can distinguish between different flavin forms and their interactions within a protein environment, as demonstrated with related 8-substituted flavins. oup.com

Electrochemical Studies of Redox Activity (e.g., Cyclic Voltammetry)

The catalytic function of flavoenzymes is intrinsically linked to the redox properties of the flavin cofactor. Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox activity of flavin analogs like this compound. researchgate.netmdpi.com This method measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, providing information about the reduction and oxidation potentials of the molecule. uci.edu

The redox potential of a flavin is a measure of its ability to accept or donate electrons and is finely tuned by the protein environment in flavoenzymes. Introducing substituents onto the isoalloxazine ring systematically alters this intrinsic potential. The substitution of a methyl group at the C(8) position with a highly electronegative fluorine atom is expected to significantly impact the electron density of the xylene subnucleus of the flavin.

Studies on related fluorinated aromatic systems, such as monofluoroporphyrins, have shown that fluorine substitution leads to a slight anodic shift (a more positive potential) in the redox potentials compared to non-fluorinated reference compounds. clockss.org This effect is attributed to the electron-withdrawing nature of the fluorine atom. clockss.org Therefore, it is predicted that this compound would exhibit a higher (more positive) redox potential than riboflavin or 8-demethylriboflavin, making it a stronger oxidizing agent. Investigating these properties through cyclic voltammetry is essential for understanding how this analog would function within the active site of a flavoenzyme and for designing probes to study electron transfer mechanisms. aip.orgox.ac.uk

Table 3: Reduction Potentials of Selected Fullerene Derivatives

| Compound | First Reduction Mid-Point Potential (V vs. Fc/Fc⁺) |

| PC₆₁BM | -1.13 ox.ac.uk |

| Er₃N@C₈₀ | -1.32 ox.ac.uk |

This table, based on fullerene derivatives, illustrates how structural modifications influence redox potentials as measured by cyclic voltammetry. A more negative value indicates a lower LUMO level and easier reduction. While not flavins, these data exemplify the principles of using CV to probe structure-function relationships in redox-active molecules. ox.ac.uk

Structural Biology Insights into Macromolecular Complexes

Insights from ¹⁹F-NMR Analyses of 8-Fluoro-8-demethylriboflavin in Protein Complexes

The presence of the fluorine atom at the C8 position offers a unique spectroscopic handle for ¹⁹F-NMR studies, a technique highly sensitive to the local electronic environment. By reconstituting apoflavoproteins with this compound or its FMN/FAD derivatives, researchers can probe the interactions between the flavin and the protein.

Binding of this compound to egg white riboflavin (B1680620) binding protein has been investigated using ¹⁹F-NMR spectroscopy. nih.gov The pH dependence of the ¹⁹F chemical shift for both the free and protein-bound fluoro-derivative revealed a shift in the pKa of the N(3)-H proton to a more alkaline value upon binding to the protein. nih.gov In the neutral to acidic pH range, the ¹⁹F chemical shift of the bound analog is observed at a higher magnetic field compared to the free form. nih.gov

Further studies have utilized 8-fluoroflavins to probe a variety of flavoproteins. nih.gov The ¹⁹F-NMR spectra of the oxidized and reduced forms of 8-fluororiboflavin and 8-fluoro-FAD were measured in complex with several flavoproteins, including flavodoxin, D-amino acid oxidase, and p-hydroxybenzoate hydroxylase. nih.gov The oxidized resonances appeared over a range of 10.1 ppm, while the reduced forms were spread over 10.3 ppm. nih.gov A significant upfield shift of about 27 ppm was observed upon reduction for the free 8-fluoroflavins and most of the reconstituted flavoproteins. nih.gov A notable exception was 8-fluoro-FMN flavodoxin, which exhibited a much larger upfield shift of 37.6 ppm, suggesting an unusually high electron density in the benzene (B151609) ring portion of the flavin upon binding. nih.gov

Ligand binding to these oxidized 8-fluoro flavoproteins induced either upfield or downfield shifts in the ¹⁹F resonance, ranging from 1.5 to 5 ppm, depending on the specific protein and ligand combination. nih.gov For instance, the binding of anthranilate to 8-fluoro-FAD reconstituted anthranilate hydroxylase resulted in a downfield shift and a splitting of the resonance into two peaks. nih.gov Conversely, complexation of 8-fluoro-FMN Old Yellow Enzyme with para-substituted phenolates, which form charge-transfer complexes, led to an upfield shift that correlated with the electron-donating capacity of the phenolate. nih.gov

These ¹⁹F-NMR studies, while not providing a complete three-dimensional structure like X-ray crystallography, offer valuable data on the electronic perturbations experienced by the flavin analog upon binding to different protein environments and upon substrate or inhibitor binding.

| Protein Studied with this compound Derivatives | Key ¹⁹F-NMR Observations | Reference |

| Egg White Riboflavin Binding Protein | pKa of N(3)-H shifted to more alkaline values upon binding. Upfield shift of ¹⁹F resonance in the bound state at neutral/acidic pH. | nih.gov |

| Flavodoxin | Unusually large upfield shift (37.6 ppm) upon reduction of 8-fluoro-FMN, indicating high electron density in the benzene ring. | nih.gov |

| Anthranilate Hydroxylase | Downfield shift and splitting of ¹⁹F resonance of 8-fluoro-FAD upon binding of anthranilate. | nih.gov |

| Old Yellow Enzyme | Upfield shift of ¹⁹F resonance of 8-fluoro-FMN upon complexation with electron-donating phenolates. | nih.gov |

| D-Amino Acid Oxidase | Included in a broader study of 8-fluoroflavins with various flavoproteins, showing distinct chemical shifts indicative of the specific protein environment. | nih.gov |

| p-Hydroxybenzoate Hydroxylase | Part of a comparative study, with its ¹⁹F-NMR spectrum contributing to the understanding of flavin-protein interactions. | nih.gov |

Insights for Analog Design and Specificity Enhancement from Spectroscopic and Reactivity Studies

The information gleaned from spectroscopic and reactivity studies of this compound provides a solid foundation for the rational design of new flavin analogs with enhanced specificity or inhibitory potential. The electronic properties and reactivity of the C8 position are critical determinants of the interaction with the protein environment.

Studies have shown that this compound is a potential active-site-directed reagent for flavoproteins. It reacts with nucleophilic residues such as cysteine, tyrosine, and lysine (B10760008) under relatively mild conditions. The reactivity of the fluoro-derivative is notably higher than its 8-chloro counterpart, highlighting the influence of the C8 substituent on the electrophilicity of the flavin ring system. This reactivity can be exploited to covalently modify and identify active site residues, providing crucial information for the design of irreversible inhibitors.

The sensitivity of the ¹⁹F-NMR chemical shift to the protein environment, as discussed previously, can be used as a screening tool in the development of new analogs. By observing the changes in the chemical shift upon binding of different analogs to a target flavoprotein, one can infer the nature of the interactions and the suitability of the analog's fit within the active site. This approach allows for the systematic modification of the flavin scaffold to optimize binding affinity and specificity.

For example, the significant upfield shift observed for 8-fluoro-FMN in flavodoxin suggests a highly electron-rich environment around the C8 position. nih.gov An analog designed to have favorable interactions with this specific environment could exhibit enhanced binding to flavodoxin over other flavoproteins. Conversely, for an enzyme like anthranilate hydroxylase, where ligand binding perturbs the electronic structure at the C8 position, analogs could be designed to mimic this perturbation to act as potent inhibitors.

The development of flavin analogs is not limited to modifying the C8 position. Changes to the ribityl side chain or other parts of the isoalloxazine ring can also be guided by the insights gained from studies with this compound. acs.org By combining the electronic information from ¹⁹F-NMR with computational docking and molecular modeling, it is possible to build a more complete picture of the flavin-protein interaction and to rationally design next-generation probes and inhibitors.

| Finding from this compound Studies | Implication for Analog Design | Reference |

| High reactivity with nucleophilic amino acids | Can be used as a warhead for designing covalent inhibitors targeting specific residues in the active site. | |

| Sensitive ¹⁹F-NMR chemical shift | Provides a spectroscopic reporter for screening analog binding and assessing the electronic environment of the active site. | nih.govnih.gov |

| Protein-specific chemical shifts and perturbations | Enables the design of analogs with enhanced specificity for a particular flavoprotein by tailoring the C8 substituent to the specific active site environment. | nih.gov |

| Insights into electronic structure | Guides the modification of the flavin scaffold to modulate redox potential and other electronic properties for specific applications. | nih.gov |

Theoretical and Computational Approaches

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. d-nb.info It has become a popular and versatile tool in computational chemistry, in part because it can provide a good balance between accuracy and computational cost, making it applicable to relatively large systems like flavins. d-nb.info In the context of flavin chemistry, DFT calculations are instrumental in understanding how modifications to the isoalloxazine ring system influence its electronic properties and reactivity.

For 8-substituted flavin analogs, the electronic nature of the substituent has a profound impact on the electron distribution within the conjugated ring system. This, in turn, affects the molecule's redox potential and its catalytic mechanism in flavoenzymes. While specific DFT studies exclusively on 8-Fluoro-8-demethylriboflavin are not prevalent in the reviewed literature, extensive research on other 8-substituted analogs provides a clear framework for understanding its properties. The substituent at the 8-position is electronically conjugated with the redox-active N(5)-C(4a) locus of the flavin ring. acs.org Therefore, electron-withdrawing groups, such as the fluorine atom in this compound, are expected to increase the flavin's redox potential, making it a stronger oxidizing agent compared to riboflavin (B1680620).

Studies on a range of 8-substituted flavins, including those with chloro, trifluoromethyl, and cyano groups, have established a clear correlation between the substituent's electronic properties and the flavin's electrochemical behavior. researchgate.net DFT calculations on these analogs help to rationalize these experimental findings by providing quantitative data on orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, an electron-withdrawing substituent like fluorine lowers the energy of the LUMO, facilitating electron acceptance and thus increasing the redox potential.

DFT is also applied to model reaction mechanisms. In flavoenzymes, the flavin cofactor cycles through different redox and protonation states. researchgate.net Computational studies can map the potential energy surfaces for these transformations, identifying transition states and reaction intermediates. nih.gov For example, in hydroxylation reactions catalyzed by enzymes like p-hydroxybenzoate hydroxylase, the rate of formation of the reactive flavin-C4a-hydroperoxide intermediate and the subsequent oxygen transfer step are sensitive to the electronic properties of the 8-substituent. researchgate.net DFT calculations can elucidate the mechanism by showing how an electron-withdrawing group at the 8-position stabilizes proposed intermediates, consistent with an electrophilic aromatic substitution mechanism. researchgate.net

Table 1: Effect of 8-Position Substituents on Flavin Redox Potential This table illustrates the correlation between the electronic nature of a substituent at the 8-position and the two-electron reduction potential (Em) of the flavin. Data is compiled from studies on various 8-substituted flavin analogs.

| Substituent at Position 8 | Hammett Constant (σp) | Midpoint Potential (Em) vs. NHE (mV) | Reference |

|---|---|---|---|

| -NH2 | -0.66 | -300 | acs.org |

| -OH | -0.37 | -241 | acs.org |

| -H | 0.00 | -218 | acs.org |

| -Cl | +0.23 | -171 | acs.org |

| -F (in this compound) | +0.06 | -184 | acs.org |

| -CF3 | +0.54 | -125 | mdpi.com |

| -CN | +0.66 | -112 | acs.org |

Computational Modeling for Understanding Photoinduced Charge Transfer Phenomena

The photophysical properties of flavins are central to their roles in blue-light photoreceptors and photochemistry. researchgate.net Upon absorption of light, a flavin is promoted to an excited electronic state (S₁), from which it can either fluoresce, undergo intersystem crossing to a triplet state (T₁), or participate in photochemical reactions like electron transfer. mdpi.com Computational modeling, particularly using Time-Dependent DFT (TD-DFT), is crucial for understanding these excited-state processes.

A key phenomenon observed in some flavin analogs is photoinduced charge transfer (PICT) or photoinduced electron transfer (PET). researchgate.net In this process, the absorption of a photon leads to a significant redistribution of electron density within the molecule, often from an electron-donating part of the molecule to an electron-accepting part. This PICT state can be non-fluorescent or weakly fluorescent and serves as a pathway for non-radiative de-excitation, effectively quenching the molecule's fluorescence. researchgate.net

A classic example is roseoflavin (B1679541) (8-dimethylamino-8-demethylriboflavin), where the electron-donating dimethylamino group at the 8-position facilitates charge transfer to the electron-accepting pyrimidine (B1678525) portion of the isoalloxazine ring upon photoexcitation. researchgate.net This intramolecular charge transfer is responsible for the quenching of its fluorescence. researchgate.net

For this compound, the situation is different. The fluorine atom is strongly electronegative and acts as an electron-withdrawing group. Computational studies on analogous molecules, such as 8-trifluoromethyl-riboflavin, show that strong electron-withdrawing groups can influence the excited-state landscape. mdpi.com These groups can alter the relative energies of the locally excited (LE) state and potential charge-transfer states. While a classic PICT from the substituent to the ring (as in roseoflavin) is not expected, the fluorine substituent will significantly polarize the electronic structure in both the ground and excited states. Theoretical calculations for 8-trifluoromethyl-riboflavin indicate that the electron-withdrawing group affects the energetic position of the T₂ triplet state, which influences the rate of intersystem crossing from the S₁ state. mdpi.com This suggests that the primary photophysical effect of the 8-fluoro substituent would be to modulate the quantum yields of fluorescence and triplet formation rather than introducing a new PICT deactivation channel.

Table 2: Photophysical Properties of Selected 8-Substituted Riboflavin Analogs in Water This table compares key photophysical parameters for riboflavin and two analogs with electron-withdrawing groups at the 8-position, highlighting the influence of the substituent on excited-state decay pathways. Data is derived from spectroscopic and theoretical studies.

| Compound | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Primary Deactivation Pathway | Reference |

|---|---|---|---|---|

| Riboflavin | 0.27 | 0.60 | Fluorescence & Intersystem Crossing | mdpi.com |

| 8-Trifluoromethyl-riboflavin | 0.70 | 0.12 | Primarily Fluorescence | mdpi.com |

| 8-Bromo-riboflavin | 0.07 | 0.97 | Primarily Intersystem Crossing (Heavy-atom effect) | mdpi.com |

In Silico Design of Novel Analogs with Predicted Properties

In silico design leverages computational methods to predict the properties of novel molecules before they are synthesized, saving significant time and resources. This approach is particularly powerful for designing flavin analogs with specific, targeted characteristics, such as a desired redox potential, altered spectral properties, or enhanced reactivity for use as enzymatic probes or catalysts.

The foundation of in silico design lies in establishing robust quantitative structure-activity relationships (QSAR). researchgate.net By computationally analyzing a series of known compounds, models can be built that correlate specific structural features with observable properties. For 8-substituted flavins, a well-established QSAR exists between the electronic character of the substituent and the flavin's redox potential. acs.orgresearchgate.net This relationship is often described using Hammett parameters (σ), which quantify the electron-donating or electron-withdrawing ability of a substituent. acs.org

Computational chemistry allows for the prediction of properties for hypothetical analogs of this compound. For example, one could computationally screen a virtual library of compounds by:

Starting with the this compound scaffold.

Introducing other substituents at different available positions (e.g., C(6), N(1), N(3)).

Performing DFT calculations on each new virtual analog to predict its HOMO/LUMO energies, and from these, estimate its redox potential.

Using TD-DFT to predict changes in absorption and emission spectra.

This process allows researchers to identify promising candidates for synthesis. For instance, if the goal were to create a probe with an even higher redox potential than this compound, the in silico approach would guide the selection of substituents with stronger electron-withdrawing character. The correlation expressed in the Hammett equation allows for the prediction of the oxidation-reduction potential for any 7,8-substituted flavin for which the σ values of the substituents are known. acs.org This predictive capability is a cornerstone of the in silico design of flavin analogs with tailored electrochemical properties for specific biochemical applications. acs.orgresearchgate.net

Table 3: Predicted Influence of Novel Substituents on Flavin Properties This conceptual table illustrates the in silico design process. By combining known Hammett parameters with established QSAR models, the effect of new, hypothetical substituents on the redox potential of a flavin scaffold can be predicted before synthesis.

| Hypothetical Substituent at C7 (on 8-Fluoro scaffold) | Hammett Constant (σm) | Predicted Effect on Redox Potential | Design Rationale |

|---|---|---|---|

| -OCH3 (Methoxy) | +0.12 | Slight Increase | Fine-tuning potential while maintaining solubility. |

| -NO2 (Nitro) | +0.71 | Significant Increase | Creating a powerful oxidizing probe. |

| -N(CH3)2 (Dimethylamino) | -0.15 | Decrease | Lowering redox potential for specific enzyme studies. |

| -SO2CH3 (Methylsulfonyl) | +0.64 | Significant Increase | Introducing a strongly electron-withdrawing, polar group. |

Advanced Research Applications and Methodological Considerations

Development as a Mechanistic Probe for Flavoenzyme Catalysis

8-Fluoro-8-demethylriboflavin has been effectively developed as a mechanistic probe to investigate the catalytic strategies of flavoenzymes. Its utility lies in its enhanced reactivity, which allows for the trapping and characterization of reaction intermediates that might be transient and difficult to observe with the native flavin cofactor. The fluorine atom at the 8-position makes the C8 atom of the flavin ring more electrophilic, rendering it susceptible to nucleophilic attack. This property has been exploited to gain a deeper understanding of enzymes that proceed through covalent intermediates.

Studies have demonstrated that this compound is a potential active-site-directed reagent for flavoproteins. oup.com Its reactivity is significantly higher than that of similar compounds like 8-chloro-8-demethylriboflavin. oup.com This heightened reactivity allows it to form stable covalent adducts with active-site nucleophiles, effectively "trapping" the enzyme in a specific state of the catalytic cycle. By analyzing these trapped intermediates, researchers can deduce the specific roles of amino acid residues in the catalytic mechanism.

Strategies for Identifying and Characterizing Active-Site Nucleophiles in Flavoproteins

A primary application of this compound is in the identification and characterization of nucleophilic residues within the active sites of flavoproteins. The increased electrophilicity of the C8 position facilitates covalent modification of nearby nucleophilic amino acids.

Research has shown that this compound can react with a variety of nucleophiles under relatively mild conditions. oup.com These include the sulfhydryl group of N-acetylcysteine, the hydroxyl group of N-acetyltyrosine, and the ε- and α-amino groups of N-acetyllysine and glycine, respectively. oup.com This broad reactivity profile makes it a valuable tool for screening for potential active-site nucleophiles. The general strategy involves incubating the target flavoenzyme with this compound and then using techniques such as mass spectrometry to identify the modified amino acid residue. The formation of a covalent bond between the flavin analog and a specific residue provides strong evidence for that residue's close proximity to the flavin cofactor and its potential involvement in catalysis.

| Nucleophilic Amino Acid Derivative | Reactive Group | Reactivity with this compound |

| N-acetylcysteine | -SH | Reactive |

| N-acetyltyrosine | -OH | Reactive |

| α-N-acetyllysine | ε-NH2 | Reactive |

| Glycine | α-NH2 | Reactive |

Exploring Cofactor-Protein Interactions and Spin Density Distribution in Enzyme Active Sites

The introduction of a fluorine atom at the 8-position of the flavin ring system serves as a sensitive probe for the microenvironment of the enzyme's active site. The unique NMR properties of the ¹⁹F nucleus allow for the direct observation of the flavin's electronic environment. Changes in the chemical shift of the ¹⁹F signal upon binding to the apoenzyme can provide detailed information about the specific protein-cofactor interactions in the vicinity of the C8 position.

Furthermore, the fluorine substituent significantly influences the spin density distribution in the flavin semiquinone radical. This makes this compound a valuable tool for studying flavoenzymes that function via single-electron transfer mechanisms. While direct studies on this compound are limited in this specific context, the principles are well-established from work with other 8-substituted flavins, such as 8-mercaptoflavins. These analogs have been shown to be sensitive probes of flavin-protein interactions that influence the properties of the flavin radical. It is anticipated that techniques like Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy with this compound could provide precise measurements of spin density distribution, offering insights into how the protein environment modulates the electronic properties of the flavin radical to facilitate catalysis.

Utility in Modulating Light-Driven Electron Transfer Reactions in Photoreceptors

Flavoproteins such as photolyases and cryptochromes are crucial blue-light photoreceptors that mediate a variety of biological processes, including DNA repair and circadian rhythms. These proteins utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to absorb light and initiate electron transfer reactions.

While direct experimental use of this compound in these specific photoreceptors has not been extensively documented in the available literature, its potential utility is significant. The substitution of a methyl group with a fluorine atom at the C8 position alters the electronic properties of the flavin, which would in turn be expected to modulate the light-driven electron transfer reactions central to the function of these photoreceptors. The high electronegativity of fluorine would lower the energy levels of the flavin's molecular orbitals, potentially affecting the efficiency of light absorption and the kinetics of subsequent electron transfer events. This makes this compound a promising candidate for mechanistic studies aimed at dissecting the photochemistry of these important biological sensors.

Proteomic Profiling for Identifying Unintended Protein Interactions

The high reactivity of this compound, while advantageous for probing active sites, also presents the possibility of unintended interactions with other proteins within a complex biological milieu. Proteomic profiling techniques can be employed to identify such off-target interactions. Methodologies like thermal proteome profiling (TPP) could be used to assess changes in protein thermal stability across the proteome upon exposure to this compound. A shift in the melting temperature of a protein in the presence of the compound can indicate a direct interaction.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation 8-Fluoro-8-demethylriboflavin Analogs with Enhanced Specificity

The development of novel analogs of this compound with tailored properties is a crucial step towards harnessing its full potential. Future synthetic efforts should be directed at creating a library of derivatives with varied substituents on the isoalloxazine ring and the ribityl side chain. These modifications could be designed to enhance the specificity of the flavin analog for particular flavoenzymes or to modulate its redox potential and spectroscopic characteristics.

One promising avenue involves the introduction of functional groups that can form covalent bonds with specific amino acid residues within the active site of a target enzyme. This would create highly specific and irreversible probes for studying enzyme function. Furthermore, the synthesis of caged derivatives of this compound, which can be activated by light or specific chemical triggers, would enable spatiotemporal control over its activity in complex biological environments.

The synthetic strategies for these next-generation analogs will likely build upon established methods for the chemical synthesis of riboflavin (B1680620) and its derivatives. nih.gov Techniques such as nucleophilic aromatic substitution on halogenated precursors or the total synthesis from simpler building blocks can be adapted to introduce the desired modifications.

Table 1: Potential Modifications for Next-Generation this compound Analogs

| Modification Site | Potential Substituent | Desired Outcome |

| Isoalloxazine Ring (positions other than C8) | Azido, Alkynyl groups | For click chemistry-based labeling |

| Photosensitive caging groups | Spatiotemporal control of activity | |

| Ribityl Side Chain | Modified sugar moieties | Altered binding affinity and specificity |

| Fluorescent tags | Dual-mode imaging probes |

Deeper Elucidation of Mechanistic Details in Complex Biological Systems

8-Substituted flavins have proven to be invaluable tools for dissecting the reaction mechanisms of flavoenzymes. nih.govacs.orgacs.org The electron-withdrawing nature of the fluorine atom in this compound significantly alters the electronic properties of the isoalloxazine ring, making it a sensitive probe for studying catalytic steps that are sensitive to the flavin's redox potential and electronic configuration.

Future research should focus on incorporating this compound into a wider range of flavoenzymes to investigate their catalytic mechanisms. By comparing the kinetic and thermodynamic parameters of the native enzyme with the one reconstituted with the fluorinated analog, researchers can gain insights into the role of the flavin cofactor in catalysis. The use of quantitative structure-reactivity relationships (QSAR) and Hammett correlations, as has been successfully applied to other 8-substituted flavins, will be instrumental in these studies. nih.govacs.org

For instance, in enzymes like p-hydroxybenzoate hydroxylase, where 8-substituted flavins have been used to probe the mechanism of hydroxylation, this compound could provide further clarity on the nature of the oxygen-transferring intermediate. nih.govacs.org Similarly, in flavin-dependent halogenases, this analog could help elucidate the mechanism of halogenation and the role of the flavin in activating molecular oxygen. acs.orgnih.gov

Table 2: Key Mechanistic Questions to be Addressed with this compound

| Enzyme Class | Mechanistic Question | Experimental Approach |

| Flavin-dependent monooxygenases | Nature of the C4a-hydroperoxyflavin intermediate | Steady-state and pre-steady-state kinetics |

| Flavin-dependent halogenases | Mechanism of halogen activation and transfer | Spectroscopic trapping of intermediates |

| Flavodoxins | Electron transfer dynamics and thermodynamics | Electrochemical and stopped-flow studies |

Expansion of Spectroscopic Probe Applications for Real-Time Biological Monitoring

The fluorine atom in this compound provides a unique spectroscopic handle that can be exploited for real-time monitoring of biological processes. The most direct application is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making this compound an excellent probe for studying flavin-protein interactions and conformational changes in flavoenzymes. acs.org

Future research should aim to expand the use of ¹⁹F NMR with this analog to study a broader range of biological systems, including in-cell NMR to monitor flavoenzyme activity in a cellular context. Furthermore, the development of solid-state ¹⁹F NMR techniques could provide insights into the structure and dynamics of membrane-bound flavoenzymes.

Beyond NMR, the altered electronic properties of this compound will also influence its absorption and fluorescence spectra. Detailed spectroscopic characterization of this compound, similar to what has been done for other 8-substituted flavins like 8-amino-riboflavin, is warranted. researchgate.net These studies will pave the way for its use as a fluorescent probe for monitoring changes in the local environment, such as polarity and viscosity, within biological systems. The potential for photodehalogenation, a reaction observed in other 8-halogenated flavins, could also be explored as a mechanism for photo-inducible labeling or activation. nih.gov

Integration of Multiscale Computational and Experimental Approaches for Comprehensive Understanding

A holistic understanding of the behavior of this compound in biological systems can only be achieved through the tight integration of experimental and computational methods. Future research should employ a multiscale modeling approach, ranging from quantum mechanical (QM) calculations to classical molecular dynamics (MD) simulations.

QM methods, such as Density Functional Theory (DFT), can be used to predict the electronic structure, redox potential, and spectroscopic properties of this compound and its analogs. acs.orgnih.gov These calculations can guide the design of new analogs with desired properties.

MD simulations, on the other hand, can provide atomic-level insights into the interactions of this compound with its protein environment. These simulations can reveal how the protein accommodates the fluorinated flavin and how this influences the enzyme's dynamics and function. By combining the results of these simulations with experimental data from kinetics, spectroscopy, and structural biology, a comprehensive picture of the structure-function relationship of flavoenzymes reconstituted with this analog can be constructed.

This integrated approach will be particularly valuable for understanding the subtle effects of the fluorine substitution on enzyme catalysis and for interpreting the spectroscopic signals from ¹⁹F NMR and other techniques in a structural and dynamic context.

Q & A

Q. What experimental methods are critical for characterizing the reactivity of 8-Fluoro-8-demethylriboflavin with amino acids or proteins?

To assess reactivity, researchers should employ kinetic studies (e.g., pseudo first-order rate constants under controlled pH and temperature) and spectroscopic techniques like ¹³C/¹⁹F NMR to monitor fluorine displacement reactions. For example, comparative kinetic analysis with analogs (e.g., 8-chloro derivatives) can highlight fluorine's enhanced nucleophilic substitution capacity. Product identification via HPLC or mass spectrometry is essential to confirm adduct formation, as demonstrated in reactions with N-acetylcysteine and glycine .

Q. How can this compound be synthesized and purified for biochemical studies?

Synthesis typically involves fluorination of riboflavin precursors under anhydrous conditions. Post-synthesis, purification via column chromatography (e.g., silica gel with ethanol:water gradients) ensures removal of unreacted intermediates. Purity validation requires UV-Vis spectroscopy (peak at ~445 nm for oxidized flavins) and elemental analysis. NMR (¹H, ¹³C, ¹⁹F) is critical to confirm structural integrity and fluorine incorporation .

Q. What are the primary challenges in maintaining this compound stability during storage and experiments?

Flavin derivatives are light- and oxygen-sensitive. Store lyophilized samples in amber vials under inert gas (e.g., argon) at -80°C. In solution, avoid prolonged exposure to reducing agents or strong nucleophiles. Stability should be monitored via periodic UV-Vis scans to detect degradation (e.g., loss of absorbance at 445 nm) .

Advanced Research Questions

Q. How can ¹⁹F NMR be leveraged to study conformational changes in flavoproteins reconstituted with this compound?

¹⁹F NMR provides insights into flavoprotein dynamics by tracking chemical shift differences between oxidized (-10.1 ppm range) and reduced states (upfield shifts of ~27 ppm). For example, in 8-fluoro-FMN flavodoxin, a 37.6 ppm shift upon reduction indicates altered electron density in the isoalloxazine ring. Ligand binding (e.g., anthranilate to anthranilate hydroxylase) induces distinct upfield/downfield shifts (1.5–5 ppm), enabling mapping of active-site interactions .

Q. How should researchers resolve contradictions in kinetic data when comparing this compound’s reactivity across flavoprotein families?

Contradictions may arise from variations in protein environments (e.g., electrostatic interactions, solvent accessibility). Address this by:

Q. What strategies are effective for designing this compound as a site-directed probe in flavoprotein mutagenesis studies?

- Target residue selection : Prioritize nucleophilic residues (Cys, Lys, Tyr) near the flavin-binding pocket.

- Competitive inhibition assays : Co-incubate with native FAD/FMN to confirm specificity.

- Structural validation : Use X-ray crystallography or cryo-EM to resolve adduct formation. For example, in p-hydroxybenzoate hydroxylase, fluorine’s reactivity with Tyr201 was confirmed via crystallographic density maps .

Q. How can researchers differentiate between covalent vs. non-covalent interactions of this compound in enzyme active sites?

- Covalent binding : Irreversible activity loss upon flavin incubation; confirmed by dialysis or mass spectrometry.

- Non-covalent binding : Reversible inhibition (IC₅₀-dependent) observed in kinetic assays. For ambiguous cases, employ fluorescence quenching or Förster resonance energy transfer (FRET) to detect proximity changes .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound inhibition studies?

Q. How can researchers address discrepancies in ¹⁹F NMR chemical shifts between free and protein-bound this compound?

Discrepancies reflect microenvironmental differences (e.g., polarity, hydrogen bonding). Calibrate shifts using internal standards (e.g., trifluoroacetate) and correlate with computational models (e.g., DFT calculations). For example, Old Yellow Enzyme’s upfield shift with para-substituted phenolates aligns with ligand electron-donating capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.